molecular formula C20H18N6O B2683124 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034406-35-2

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2683124
CAS No.: 2034406-35-2
M. Wt: 358.405
InChI Key: CKZLVTNGUCUJDU-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that features a unique combination of triazole, pyrazole, and benzamide functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) ions (Cu(I)) under mild conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction or a Suzuki coupling reaction, depending on the starting materials.

    Formation of the Pyrazole Ring: This step involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Coupling to Benzamide: The final step involves coupling the triazole and pyrazole intermediates to a benzamide derivative, often using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the triazole or pyrazole rings can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl, triazole, and pyrazole rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide), nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce fully or partially hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with various biological targets, such as enzymes or receptors, makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s triazole and pyrazole rings are particularly important for its binding affinity and specificity, allowing it to modulate the activity of its targets effectively.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide
  • N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-imidazol-1-yl)benzamide
  • N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)aniline

Uniqueness

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c27-20(17-8-4-9-18(14-17)25-13-5-10-21-25)24-19(15-26-22-11-12-23-26)16-6-2-1-3-7-16/h1-14,19H,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZLVTNGUCUJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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